

# Technical Support Center: Managing and Interpreting Ortataxel Resistance in Cell Lines

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## Compound of Interest

Compound Name: *Ortataxel*

Cat. No.: *B1683853*

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with **Ortataxel**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with **Ortataxel**-resistant cell lines.

## Frequently Asked Questions (FAQs)

Q1: What is **Ortataxel** and how does it differ from other taxanes like paclitaxel?

A1: **Ortataxel** is a second-generation, semi-synthetic taxane derivative. Its mechanism of action is similar to other taxanes: it binds to  $\beta$ -tubulin, stabilizing microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.<sup>[1]</sup> A key distinguishing feature of **Ortataxel** is that it is a poor substrate for common ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).<sup>[1]</sup> This suggests it may be more effective against tumors that have developed resistance to other taxanes via drug efflux mechanisms.

Q2: What are the primary mechanisms of resistance to **Ortataxel** in cancer cell lines?

A2: While **Ortataxel** is designed to evade efflux by P-gp, resistance can still develop through several mechanisms, largely shared with other taxanes:

- Alterations in the Drug Target ( $\beta$ -tubulin): Mutations in the genes encoding  $\beta$ -tubulin (e.g., TUBB3) or changes in the expression levels of different  $\beta$ -tubulin isoforms can reduce

**Ortataxel**'s binding affinity or alter microtubule dynamics.[2] Overexpression of the  $\beta$ III-tubulin isotype is frequently linked to taxane resistance.

- **Evasion of Apoptosis:** Cancer cells can acquire mutations or alter the expression of proteins in the apoptotic pathway to resist drug-induced cell death. This often involves the Bcl-2 family of proteins, where anti-apoptotic members (like Bcl-2 and Bcl-xL) are upregulated, and pro-apoptotic members (like Bax and Bak) are downregulated or inactivated.[3][4][5]
- **Activation of Pro-Survival Signaling Pathways:** The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its hyperactivation is a common mechanism of drug resistance, as it can suppress apoptosis and promote the expression of survival-related genes.[6][7][8][9]
- **Drug Efflux:** Although **Ortataxel** is a poor substrate for P-gp, overexpression of ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP) can still contribute to resistance, particularly in cell lines with very high levels of pump expression or in the context of cross-resistance.[10]

Q3: How do I develop an **Ortataxel**-resistant cell line in the lab?

A3: Developing a resistant cell line is a long-term process that involves continuous exposure of a parental cell line to gradually increasing concentrations of the drug. A general protocol is outlined below, but it must be optimized for your specific cell line.

## Experimental Protocols

### Protocol 1: Development of an Ortataxel-Resistant Cell Line

This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous, dose-escalating exposure to **Ortataxel**.

Materials:

- Parental cancer cell line of interest
- Complete cell culture medium

- **Ortataxel** (stock solution in DMSO)
- 96-well plates
- MTT reagent (or other viability assay kit)
- Plate reader
- Cryopreservation medium

#### Methodology:

- **Determine Initial IC50:** First, determine the 50% inhibitory concentration (IC50) of **Ortataxel** for your parental cell line using a standard cell viability assay (see Protocol 2: MTT Assay).
- **Initial Exposure:** Culture the parental cells in a medium containing **Ortataxel** at a concentration equal to the IC50.
- **Monitor and Subculture:** Initially, a large proportion of cells will die. Monitor the culture closely. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.
- **Dose Escalation:** Once the cells are stably proliferating in the initial drug concentration (this may take several passages), increase the concentration of **Ortataxel** in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold.[\[11\]](#)
- **Repeat and Cryopreserve:** Repeat the process of monitoring, subculturing, and dose escalation for several months.[\[12\]](#) At each stage where cells become stable at a new concentration, it is crucial to cryopreserve a batch of cells. This creates a backup in case the culture is lost at a higher concentration.
- **Characterize Resistance:** Periodically (e.g., every 4-6 weeks), determine the IC50 of the resistant cell population and compare it to the parental line to calculate the fold resistance ( $\text{Resistant IC50} / \text{Parental IC50}$ ). A resistant line is typically considered established when the fold resistance is significant (e.g., >10-fold) and stable over several passages without the drug.[\[10\]](#)

## Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you might encounter.

### Issue 1: Inconsistent or Unexpected Cell Viability (MTT Assay) Results

Q: My IC50 value for **Ortataxel** is much higher than expected, even in my "sensitive" parental cell line. What could be wrong?

A:

- **Drug Inactivity:** Ensure your **Ortataxel** stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
- **Cell Seeding Density:** The number of cells seeded per well is critical. If cells are too dense, they may become confluent before the end of the assay, leading to an artificially high IC50. [2] Conversely, if too sparse, they may not grow well. Optimize cell density with a growth curve before starting your experiments.
- **Assay Incubation Time:** Taxanes are cell cycle-dependent. A 72-hour incubation is common, but this may need to be optimized for your cell line's doubling time.[13]
- **Serum Interference:** Components in serum can sometimes interact with the drug or the assay reagents. Ensure consistency in the serum batch and concentration.

Q: In my dose-response curve, I'm seeing cell viability over 100% at low drug concentrations. Is this normal?

A: This phenomenon, known as hormesis, can sometimes occur.

- **Overgrowth in Control Wells:** If control (untreated) wells become over-confluent, some cells may die, leading to a lower viability signal compared to wells with low drug concentrations that slightly inhibit growth, keeping the cells healthier.[14] Ensure your assay endpoint is within the logarithmic growth phase of your cells.

- **Drug-Assay Interaction:** At certain concentrations, the drug or its solvent (DMSO) might interfere with the MTT reagent or cellular metabolism in a way that increases formazan production. Run a control with drug in cell-free media to check for direct chemical interactions.

Table 1: Troubleshooting the MTT Assay

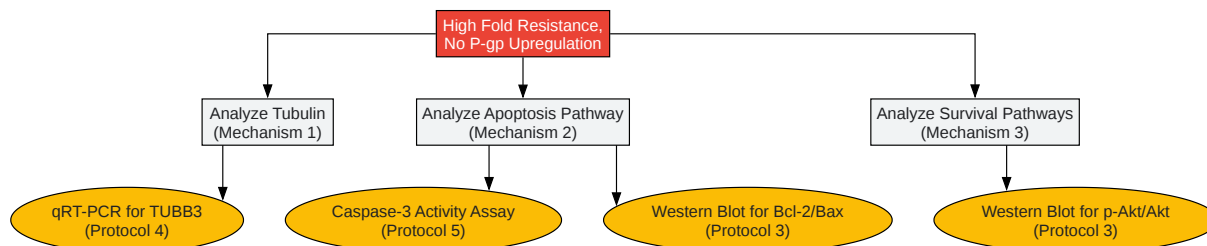
Problem	Potential Cause	Recommended Solution
High variability between replicates	Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. <a href="#">[15]</a>	Mix cell suspension thoroughly before and during plating. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or low absorbance values	Too few cells; Insufficient incubation time with MTT; Incomplete formazan solubilization.	Increase cell seeding density. Ensure a 3-4 hour incubation with MTT. Mix thoroughly after adding the solubilizing agent (e.g., DMSO). <a href="#">[16]</a>
IC50 increases with longer incubation time (e.g., 72h > 48h)	Cells in control and low-dose wells are becoming over-confluent at the later time point. <a href="#">[2]</a>	Optimize cell seeding density so that control wells are ~80% confluent at the final time point.

## Issue 2: Investigating the Mechanism of Resistance

Q: I've developed an **Ortataxel**-resistant cell line with a 15-fold increase in IC50, but a Western blot shows no change in P-glycoprotein (ABCB1) expression. What should I investigate next?

A: This is a common scenario, especially with **Ortataxel**, which is not a strong P-gp substrate. The resistance is likely driven by other mechanisms.

Workflow for Investigating Non-P-gp Mediated Resistance



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Caption: Troubleshooting workflow for non-efflux mediated resistance.

- Analyze Tubulin Alterations:
  - Hypothesis: Resistance is due to changes in the drug's target.
  - Experiment: Use qRT-PCR (Protocol 4) to quantify the mRNA expression of  $\beta$ -tubulin isoforms, particularly TUBB3. A significant increase in TUBB3 expression in the resistant line compared to the parental line is a strong indicator of this resistance mechanism.[2][17]
- Investigate Apoptosis Evasion:
  - Hypothesis: Resistant cells are failing to undergo programmed cell death.
  - Experiments:
    - Perform a Caspase-3 Activity Assay (Protocol 5) on both parental and resistant cells after **Ortataxel** treatment. A lack of caspase-3 activation in resistant cells suggests a block in the apoptotic cascade.[18]
    - Use Western Blotting (Protocol 3) to check the expression levels of key Bcl-2 family proteins. An increased ratio of anti-apoptotic (Bcl-2, Bcl-xL) to pro-apoptotic (Bax) proteins in resistant cells supports this mechanism.[3][4]

- Assess Pro-Survival Signaling:
  - Hypothesis: Hyperactive survival pathways are overriding the drug's cytotoxic effects.
  - Experiment: Use Western Blotting (Protocol 3) to measure the levels of phosphorylated Akt (p-Akt) and total Akt. An elevated p-Akt/Akt ratio in resistant cells indicates activation of the PI3K/Akt pathway.[\[6\]](#)

Q: How do I confirm that an ABC transporter is functionally responsible for resistance in my cell line?

A: Even if Western blot shows overexpression of an efflux pump, you need to demonstrate its functional activity. The Rhodamine 123 Efflux Assay is a standard method for this.

#### Interpreting Rhodamine 123 Efflux Assay Results (Protocol 6)

- Principle: Rhodamine 123 is a fluorescent substrate for P-gp and, to a lesser extent, other transporters.[\[19\]](#) Resistant cells overexpressing these pumps will actively efflux the dye, resulting in lower intracellular fluorescence compared to sensitive parental cells.
- Expected Outcome:
  - Parental Cells: High intracellular fluorescence (dye is retained).
  - Resistant Cells: Low intracellular fluorescence (dye is pumped out).
  - Resistant Cells + Inhibitor (e.g., Verapamil): High intracellular fluorescence. A potent inhibitor will block the pump, causing the dye to be retained, restoring fluorescence to a level similar to that of the parental cells.[\[18\]](#)
- Troubleshooting: If you see P-gp overexpression by Western blot but no difference in Rhodamine 123 efflux, it's possible the protein is not correctly localized to the cell membrane or is non-functional.

## Data Presentation: Quantitative Comparison of Sensitive vs. Resistant Cells

The following tables provide example data from studies on taxane-resistant cell lines. The exact values will vary depending on the cell line, the specific taxane (e.g., **Ortataxel**, paclitaxel, docetaxel), and the method used to develop resistance.

Table 2: Example IC50 Values and Fold Resistance for Taxanes

Cell Line	Parental IC50 (nM)	Resistant IC50 (nM)	Fold Resistance (RI)	Drug	Reference
PC-3 (Prostate)	4.75 ± 0.05	52.00 ± 0.04	10.9	Docetaxel	<a href="#">[10]</a>
PC-3 (Prostate)	5.16	56.39	10.9	Paclitaxel	<a href="#">[20]</a>
DU145 (Prostate)	5.15	>100	>19.4	Paclitaxel	<a href="#">[20]</a>
MCF-7 (Breast)	5	>100	>20	Paclitaxel	<a href="#">[13]</a>
Ovarian Carcinoma Lines	0.4 - 3.4	-	-	Paclitaxel	<a href="#">[2]</a> <a href="#">[21]</a>
ZR75-1 (Breast)	~1-10	~100-300	18 - 170	Paclitaxel/Do cetaxel	<a href="#">[22]</a>

Fold Resistance (Resistance Index, RI) = IC50 of resistant line / IC50 of parental line.

Table 3: Example Changes in Molecular Markers of Resistance



Resistance Mechanism	Marker	Change in Resistant Cells	Method	Reference
Drug Efflux	P-glycoprotein (ABCB1)	Protein overexpression	Western Blot	<a href="#">[6]</a>
Target Alteration	$\beta$ III-tubulin (TUBB3)	2-3 fold mRNA increase	qRT-PCR	<a href="#">[2]</a>
Apoptosis Evasion	Bcl-2/Bax Ratio	Increased ratio	Western Blot	<a href="#">[23]</a>
Survival Pathway	p-Akt/Akt Ratio	Increased ratio	Western Blot	<a href="#">[23]</a>

## Detailed Methodologies for Key Experiments

### Protocol 2: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, which is then solubilized and quantified by spectrophotometry.

Materials:

- Cells seeded in a 96-well plate
- **Ortataxel** serial dilutions
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
- Microplate reader (570 nm wavelength)

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of medium. Incubate overnight to allow for attachment.

- **Drug Treatment:** Replace the medium with fresh medium containing serial dilutions of **Ortataxel**. Include untreated control wells (medium only) and solvent control wells (highest concentration of DMSO used).
- **Incubation:** Incubate the plate for a specified period (typically 72 hours) at 37°C and 5% CO<sub>2</sub>.
- **Add MTT Reagent:** Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Purple formazan crystals should become visible under a microscope.
- **Solubilize Formazan:** Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
- **Read Absorbance:** Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.<sup>[16]</sup> Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC<sub>50</sub> value.

## Protocol 3: Protein Expression Analysis by Western Blot

**Principle:** Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is essential for assessing the expression of proteins like P-gp, Bcl-2, Bax, Akt, and p-Akt.

**Materials:**

- Cell pellets (parental and resistant)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-GAPDH/ $\beta$ -actin)
- HRP-conjugated secondary antibody
- ECL chemiluminescence detection kit
- Imaging system

#### Methodology:

- Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30  $\mu$ g) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection: Wash the membrane again as in step 7. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

- Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or  $\beta$ -actin).[6]

## Protocol 4: Gene Expression Analysis by qRT-PCR

Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the amount of a specific mRNA transcript, such as TUBB3, in a sample.

Materials:

- Cell pellets
- RNA extraction kit (e.g., RNeasy)
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR master mix
- Primers for the gene of interest (e.g., TUBB3) and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Methodology:

- RNA Extraction: Isolate total RNA from parental and resistant cell pellets using an RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, primers, and qPCR master mix.
- Thermal Cycling: Run the reaction in a qPCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- **Data Analysis:** Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the gene of interest using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene and comparing the resistant sample to the parental sample.

## Protocol 5: Apoptosis Detection by Caspase-3 Activity Assay

**Principle:** This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Its activity is determined by its ability to cleave a specific substrate, releasing a chromophore (colorimetric) or fluorophore (fluorometric) that can be quantified.

**Materials:**

- Parental and resistant cells, treated with **Ortataxel** or vehicle control
- Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA)
- Microplate reader

**Methodology:**

- **Induce Apoptosis:** Treat cells with **Ortataxel** for a predetermined time (e.g., 24-48 hours) to induce apoptosis.
- **Prepare Cell Lysates:** Harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10 minutes.
- **Centrifuge:** Centrifuge the lysates to pellet debris and transfer the supernatant to a new, chilled tube.
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **Assay Reaction:** In a 96-well plate, add an equal amount of protein (e.g., 50-100  $\mu$ g) from each sample. Add reaction buffer and the DEVD-pNA substrate.
- **Incubation:** Incubate the plate at 37°C for 1-2 hours, protected from light.

- Read Absorbance: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.[\[4\]](#)

## Protocol 6: Functional Analysis of Efflux Pumps by Rhodamine 123 Efflux Assay

Principle: This flow cytometry-based assay measures the function of drug efflux pumps by quantifying the retention of the fluorescent substrate Rhodamine 123.

Materials:

- Parental and resistant cells (in suspension)
- Rhodamine 123 (stock solution in DMSO)
- Efflux pump inhibitor (e.g., Verapamil for P-gp)
- Phenol red-free culture medium
- Flow cytometer

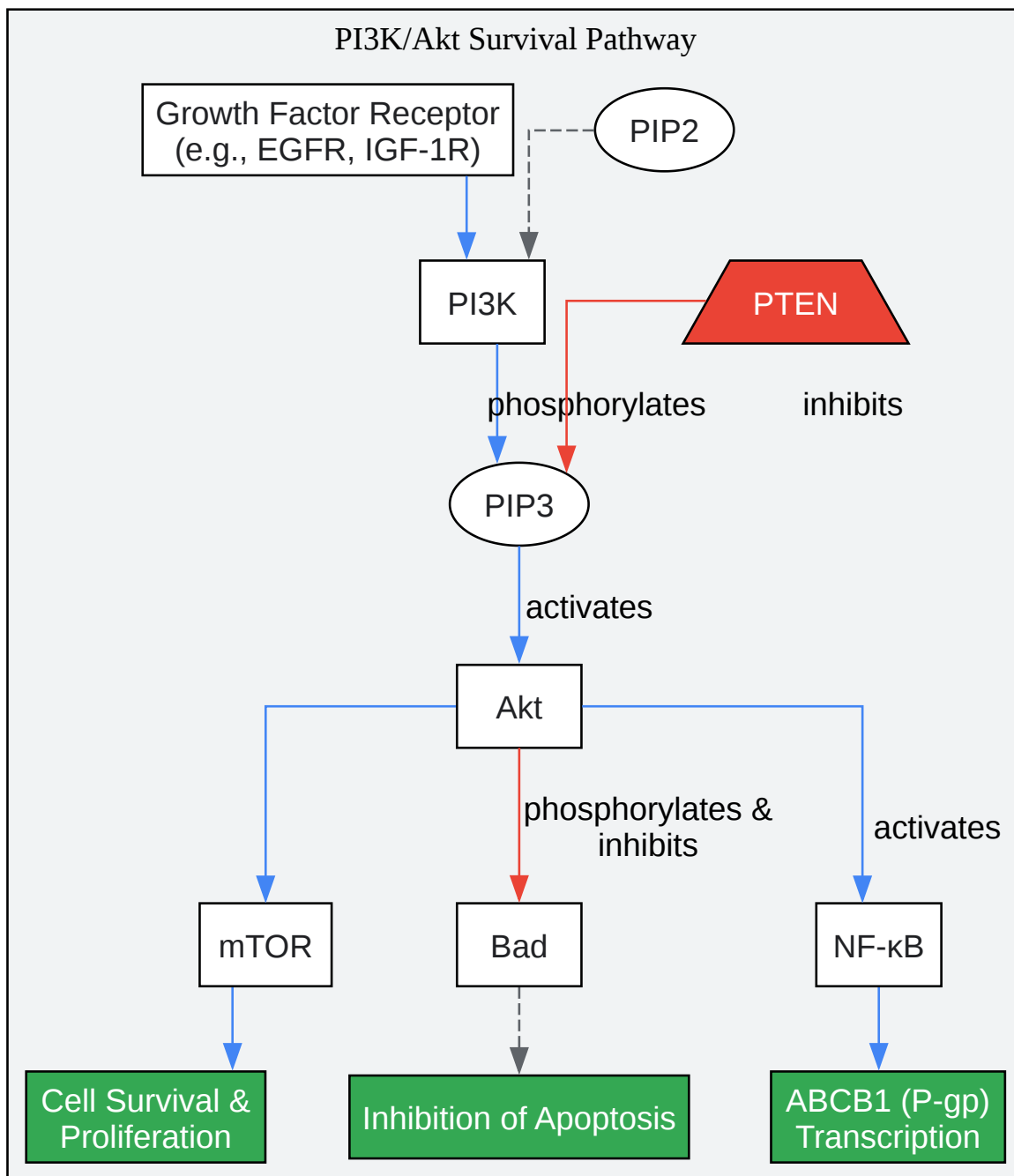
Methodology:

- Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of  $1 \times 10^6$  cells/mL.
- Loading with Rhodamine 123: Add Rhodamine 123 to the cell suspension to a final concentration of  $\sim 1 \mu\text{M}$ . Incubate for 30-60 minutes at  $37^\circ\text{C}$ , protected from light.
- Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells twice with ice-cold PBS to remove extracellular dye.
- Efflux Phase: Resuspend the loaded cells in pre-warmed fresh medium. For inhibitor controls, resuspend one aliquot of resistant cells in medium containing Verapamil (e.g.,  $50 \mu\text{M}$ ).
- Incubation: Incubate the cells at  $37^\circ\text{C}$  for 1-2 hours to allow for active efflux of the dye.

- Analysis: Immediately analyze the intracellular fluorescence of the cells by flow cytometry.
- Interpretation: Compare the fluorescence histograms of the different samples. A rightward shift in the histogram indicates higher fluorescence (more dye retention).

## Mandatory Visualizations

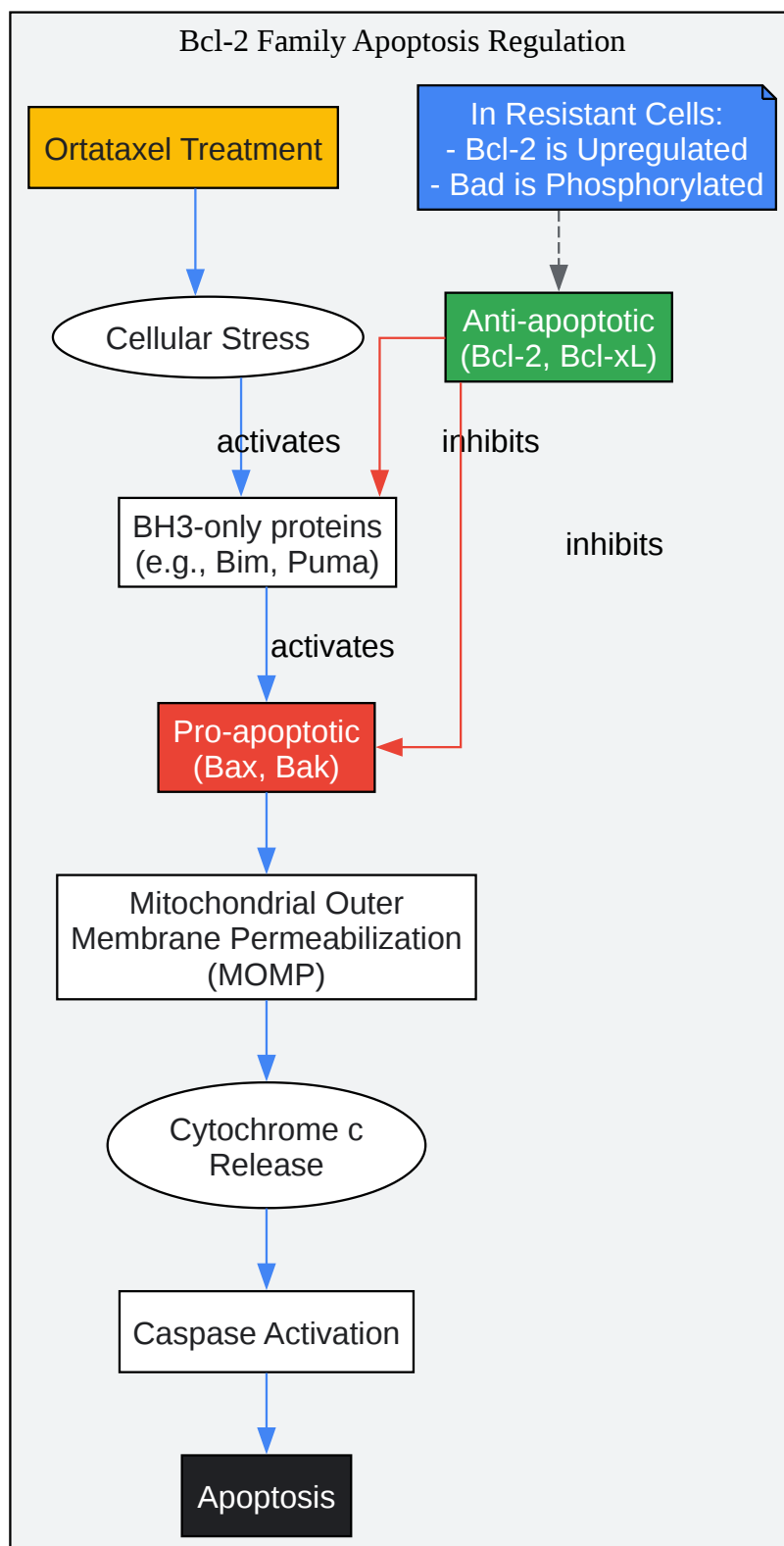
### Signaling Pathway Diagrams



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Caption: The PI3K/Akt pathway promotes survival and drug resistance.





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Caption: Bcl-2 family proteins regulate the intrinsic apoptosis pathway.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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